molecular formula C24H19N5O4 B5262277 (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile

(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile

Cat. No.: B5262277
M. Wt: 441.4 g/mol
InChI Key: PMPPYYUVPHXTIB-LICLKQGHSA-N
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Description

(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring, a methoxyphenyl group, and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the methoxyphenyl and nitropyridine groups through various coupling reactions. Common reagents used in these steps include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitropyridine group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases like sodium hydroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its interactions with molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and environmental chemistry.

Mechanism of Action

The mechanism of action of (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O4/c1-14-8-19-20(9-15(14)2)28-24(27-19)17(12-25)10-16-4-6-21(22(11-16)32-3)33-23-7-5-18(13-26-23)29(30)31/h4-11,13H,1-3H3,(H,27,28)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPPYYUVPHXTIB-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC(=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC(=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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